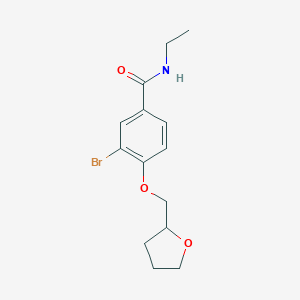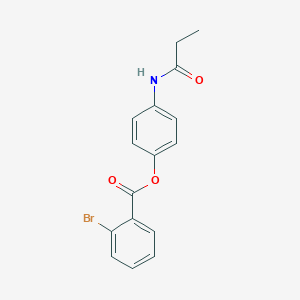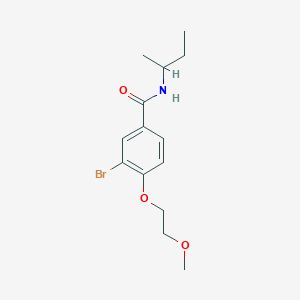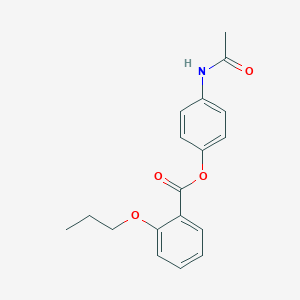![molecular formula C16H11ClN2O2S B268688 N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B268688.png)
N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide, also known as CB-13, is a synthetic cannabinoid compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CB-13 is a potent agonist of the cannabinoid receptor type 1 (CB1), which is a G protein-coupled receptor that is widely distributed in the central nervous system.
作用機序
N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide acts as a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. Activation of the CB1 receptor by N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide leads to a variety of cellular responses, including the inhibition of adenylyl cyclase, the activation of mitogen-activated protein kinase (MAPK) signaling pathways, and the modulation of ion channels.
Biochemical and Physiological Effects:
N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of inflammatory cytokine production, the reduction of oxidative stress, and the modulation of neuronal excitability. It has also been shown to have analgesic effects in animal models of neuropathic pain.
実験室実験の利点と制限
One of the major advantages of N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide as a research tool is its high potency and selectivity for the CB1 receptor. This allows for precise modulation of CB1 receptor signaling pathways, which can be useful in understanding the role of the endocannabinoid system in various physiological processes. However, one limitation of N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
将来の方向性
There are several potential future directions for research on N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide and other synthetic cannabinoids. One area of interest is the development of more selective CB1 receptor agonists that can be used to modulate specific signaling pathways. Another area of interest is the investigation of the potential therapeutic applications of synthetic cannabinoids in the treatment of various neurological disorders. Finally, there is a need for further research on the long-term effects of N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide and other synthetic cannabinoids on physiological processes and behavior.
合成法
N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide can be synthesized using a multi-step synthetic route that involves the condensation of 3-chloro-1-benzothiophene-2-carbonyl chloride with 3-aminobenzoic acid, followed by the amidation of the resulting intermediate with ammonia. The final product is obtained after purification through column chromatography.
科学的研究の応用
N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of various neurological disorders. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects, and has been investigated as a potential treatment for conditions such as multiple sclerosis, Parkinson's disease, and neuropathic pain.
特性
製品名 |
N-[3-(aminocarbonyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide |
|---|---|
分子式 |
C16H11ClN2O2S |
分子量 |
330.8 g/mol |
IUPAC名 |
N-(3-carbamoylphenyl)-3-chloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H11ClN2O2S/c17-13-11-6-1-2-7-12(11)22-14(13)16(21)19-10-5-3-4-9(8-10)15(18)20/h1-8H,(H2,18,20)(H,19,21) |
InChIキー |
QZARITSZGHZUIF-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC(=C3)C(=O)N)Cl |
正規SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC=CC(=C3)C(=O)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(2-ethoxyethoxy)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B268605.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268606.png)
![Methyl 3-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate](/img/structure/B268607.png)

![2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B268614.png)
![N-[3-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B268615.png)
![2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B268616.png)



![N-[3-(allyloxy)phenyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B268622.png)


![2-[(3-Propoxyanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B268627.png)